molecular formula C16H26O2S B2912195 2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 126213-55-6

2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No. B2912195
M. Wt: 282.44
InChI Key: VTCXNUFHLUPLOT-UHFFFAOYSA-N
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Description

2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is a chemical compound with the molecular formula C16H26O2S . It is a solid or semi-solid or liquid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine was synthesized by the reaction of 2,3-dimethoxythiophene and Hexane-1,2-diol with toluene-4-sulphonic acid in toluene at 85 °C . Another compound, 2-methylene-2,3-dihydrothieno(3,4-b)(1,4)dioxine, was synthesized using a new strategy that involves fewer steps, faster reaction rate, and higher yield compared to previously reported methods .


Molecular Structure Analysis

The compound forms orthorhombic crystals with space group Pbca . The molecules are arranged into hydrogen-bonded dimers, with each member of the pair having opposite handedness .


Chemical Reactions Analysis

The compound can act as an intermediate during the multi-step synthesis of poly(sulfobetaine-3,4-ethylenedioxythiophene) (PSBEDOT), a conjugated polymer .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.45 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of 2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine and similar compounds is an active area of research. New synthesis strategies are being developed to improve the yield and reduce the number of steps required . These compounds can also serve as intermediates in the synthesis of conjugated polymers, which have potential applications in various fields .

properties

IUPAC Name

3-decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2S/c1-2-3-4-5-6-7-8-9-10-14-11-17-15-12-19-13-16(15)18-14/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCXNUFHLUPLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1COC2=CSC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

Synthesis routes and methods I

Procedure details

A solution of 3,4-dimethoxythiophene (1.90 g), toluene (30 ml), (S)-1,2-dodecanediol (2.50 g) and p-toluenesulfonic acid monohydrate (100 mg) was heated at 95° C., continuously leading a N2-stream over the solution. After 24 h the reaction mixture was poured into ethyl acetate, washed with NaHCO3 and the organic phase was concentrated. Subsequent filtration over SiO2 using n-hexane/CH2Cl2 (98/2) as eluant resulted in pure product (2.40 g).
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2.5 g
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100 mg
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Synthesis routes and methods II

Procedure details

Racemic 2-n-decyl-2,3-dihydro-thieno[3,4-b][1,4]dioxine was synthesized by transetherification of 3,4-dimethoxythiophene with racemic 1,2-dodecanediol as described in EXAMPLE 1. It was characterized by GC-MS and H-NMR-spectroscopy, and exhibited no optical rotation.
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